InChI=1S/C14H6O7/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18/h1-4H,(H,15,16)(H,17,18)
. 2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid is an organic compound characterized by its complex bicyclic structure and multiple functional groups. The molecular formula for this compound is C14H6O7, indicating the presence of two dicarboxylic acid groups and a highly conjugated system that contributes to its chemical properties and potential applications in various fields.
This compound can be synthesized through various chemical methods, with specific pathways involving the oxidation of precursor compounds. Its structural complexity suggests potential utility in organic synthesis and materials science.
2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid is classified as a polycarboxylic acid due to the presence of multiple carboxyl groups. It also falls under the category of conjugated organic compounds due to its extended π-electron system.
The synthesis of 2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid typically involves several key steps:
The synthetic routes may vary based on available starting materials and desired yields but generally require careful control of reaction conditions such as temperature and pH to ensure high purity and yield.
The molecular structure of 2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid features:
The molecular weight of the compound is approximately 286.19 g/mol. The presence of double bonds and carbonyl functionalities suggests significant reactivity and potential for further chemical transformations.
2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid can undergo various chemical reactions:
Reagents commonly used in these reactions include strong acids for esterification and reducing agents like lithium aluminum hydride for reduction processes.
The mechanism of action for 2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid primarily involves its ability to interact with other molecules via its reactive functional groups:
These interactions are fundamental in applications such as catalysis or as intermediates in organic synthesis.
The physical properties of 2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid include:
Chemical properties include:
The applications of 2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid are diverse:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: